molecular formula C8H6ClN3O2 B2855112 Methyl 4-chloropyrazolo[1,5-a]pyrazine-7-carboxylate CAS No. 2490420-71-6

Methyl 4-chloropyrazolo[1,5-a]pyrazine-7-carboxylate

Cat. No. B2855112
CAS RN: 2490420-71-6
M. Wt: 211.61
InChI Key: FXOJNAALALOHAO-UHFFFAOYSA-N
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Description

“Methyl 4-chloropyrazolo[1,5-a]pyrazine-7-carboxylate” is a chemical compound . It is used for pharmaceutical testing .


Synthesis Analysis

Methylpyrazolo[1,5-a]pyrazine-4-carboxylates were synthesized by palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]-pyrazines at elevated pressure . The synthesis of milligram amounts of ethyl 2-methylpyrazolo[1,5-a]pyrazine-4-carboxylate by carbonylation of the corresponding 4-chloro derivative with carbon (II) oxide in the presence of 2.5 mol % of Pd (dppb)Cl 2 (in an ampoule at 4 atm) was described .


Molecular Structure Analysis

The IUPAC name of the compound is “methyl 4-chloropyrazolo[1,5-a]pyrazine-3-carboxylate”. The InChI code is "1S/C8H6ClN3O2/c1-14-8(13)5-4-11-12-3-2-10-7(9)6(5)12/h2-4H,1H3" .


Chemical Reactions Analysis

The compound can be converted via nitrile intermediates to the corresponding amidoximes and amidines . Cyclocondensation of the obtained amidoximes with trifluoroacetic anhydride or ethyl chloroformate and amidines with acetoacetate or ethyl ethoxymethylidenemalonate were used to synthesize new 4-(1,2,4-oxadiazolyl)- and 4-(pyrimidin-2-yl)-substituted pyrazolo[1,5-a]pyrazines .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 211.61 . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Synthesis of Derivatives

“Methyl 4-chloropyrazolo[1,5-a]pyrazine-7-carboxylate” can be used in the synthesis of its derivatives. For instance, it can be converted via nitrile intermediates to the corresponding amidoximes and amidines . These derivatives can then be used in further chemical reactions, expanding the range of compounds that can be synthesized.

Palladium-Catalyzed Carbonylation

This compound can be synthesized by palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]-pyrazines at elevated pressure . This process is significant in the field of organometallic chemistry and can be used to create a variety of complex organic compounds.

Cyclocondensation Reactions

The amidoximes and amidines derived from “Methyl 4-chloropyrazolo[1,5-a]pyrazine-7-carboxylate” can undergo cyclocondensation reactions with trifluoroacetic anhydride or ethyl chloroformate . This leads to the synthesis of new 4-(1,2,4-oxadiazolyl)- and 4-(pyrimidin-2-yl)-substituted pyrazolo[1,5-a]pyrazines .

Pharmaceutical Testing

“Methyl 4-chloropyrazolo[1,5-a]pyrazine-7-carboxylate” can be used for pharmaceutical testing . High-quality reference standards of this compound are essential for accurate results in pharmaceutical research and development.

Design of Biologically Active Substances

Carboxyl- or alkoxycarbonyl-functionalized azolopyrazines, such as “Methyl 4-chloropyrazolo[1,5-a]pyrazine-7-carboxylate”, are promising scaffolds for the design of biologically active substances . They can be used as substrates for the preparation of compounds exhibiting various biological activities.

Modulators of Integrated Stress Pathway

Pyrazolo[1,5-a]pyrazine-4-carboxamides, which can be synthesized from “Methyl 4-chloropyrazolo[1,5-a]pyrazine-7-carboxylate”, are claimed as modulators of the integrated stress pathway . This pathway plays an important role in the treatment of inflammatory, musculoskeletal, metabolic, and oncological diseases .

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name

methyl 4-chloropyrazolo[1,5-a]pyrazine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O2/c1-14-8(13)6-4-10-7(9)5-2-3-11-12(5)6/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXOJNAALALOHAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C2=CC=NN21)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-chloropyrazolo[1,5-a]pyrazine-7-carboxylate

CAS RN

2490420-71-6
Record name methyl 4-chloropyrazolo[1,5-a]pyrazine-7-carboxylate
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